Cas no 2169146-35-2 (Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-)
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-
-
- Inchi: 1S/C11H13NO2S/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)
- InChI Key: KECVHWXOFGTWBK-UHFFFAOYSA-N
- SMILES: C12=CC=CC(N(C)C)=C1CC(C(O)=O)S2
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-378999-0.05g |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
2169146-35-2 | 0.05g |
$1056.0 | 2023-03-02 | ||
| Enamine | EN300-378999-0.1g |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
2169146-35-2 | 0.1g |
$1106.0 | 2023-03-02 | ||
| Enamine | EN300-378999-0.25g |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
2169146-35-2 | 0.25g |
$1156.0 | 2023-03-02 | ||
| Enamine | EN300-378999-0.5g |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
2169146-35-2 | 0.5g |
$1207.0 | 2023-03-02 | ||
| Enamine | EN300-378999-1.0g |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
2169146-35-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-378999-2.5g |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
2169146-35-2 | 2.5g |
$2464.0 | 2023-03-02 | ||
| Enamine | EN300-378999-5.0g |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
2169146-35-2 | 5.0g |
$3645.0 | 2023-03-02 | ||
| Enamine | EN300-378999-10.0g |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
2169146-35-2 | 10.0g |
$5405.0 | 2023-03-02 |
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- (CAS No. 2169146-35-2): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- (CAS No. 2169146-35-2) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse pharmacological properties and applications in drug discovery.
The structure of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- is characterized by a benzo[b]thiophene core with a carboxylic acid group at the 2-position and a dimethylamino substituent at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The benzo[b]thiophene scaffold is a fused ring system consisting of a benzene ring and a thiophene ring, which provides rigidity and planarity to the molecule. The carboxylic acid group at the 2-position can participate in hydrogen bonding and other intermolecular interactions, while the dimethylamino group at the 4-position introduces electron-donating properties that can influence the molecule's reactivity and binding affinity.
Recent studies have highlighted the pharmacological potential of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent anti-inflammatory and analgesic activities. These findings suggest that Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- could be a valuable lead compound for the development of new drugs targeting inflammatory diseases.
In addition to its anti-inflammatory properties, Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. For example, research conducted at the National Cancer Institute has shown that Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- exhibits significant cytotoxicity against various human cancer cell lines, including those derived from breast, lung, and colon cancers.
The synthesis of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- involves several well-established organic reactions. One common synthetic route starts with the formation of a benzo[b]thiophene derivative through a cyclization reaction followed by functional group modifications to introduce the carboxylic acid and dimethylamino groups. The choice of synthetic methods can significantly impact the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The physical properties of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.
In terms of biological evaluation, Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that this compound can effectively inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress. In vivo studies using animal models have further confirmed its anti-inflammatory effects and potential therapeutic benefits.
The safety profile of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- is an important consideration for its development as a pharmaceutical agent. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects.
Overall, Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- (CAS No. 2169146-35-2) represents an exciting molecule with significant potential in medicinal chemistry. Its unique structure and diverse biological activities make it a promising candidate for further research and development as a novel therapeutic agent. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
2169146-35-2 (Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)